molecular formula C16H15ClN2O2 B4626956 N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide

N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide

Cat. No.: B4626956
M. Wt: 302.75 g/mol
InChI Key: CAFOHEQAZZREEY-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetylamino group attached to a methylphenyl ring, which is further connected to a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide typically involves the acylation of 4-amino-3-methylphenyl with acetyl chloride to form 4-(acetylamino)-3-methylphenyl. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include the use of an inert solvent like dichloromethane and maintaining the reaction mixture at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chlorobenzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-chlorobenzamide
  • N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide
  • 3’-N-[4-(acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin

Uniqueness

N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide is unique due to the presence of both an acetylamino group and a chlorobenzamide moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-9-12(7-8-15(10)18-11(2)20)19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFOHEQAZZREEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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